For example, the synthesis of 4-methylsulfanyl-2-phenylquinazoline was achieved through a multistep process starting from anthranilic acid []. Another study reported synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones through a series of reactions involving the condensation of substituted benzaldehydes with 3-amino-2-phenylquinazolin-4(3H)-one [, ]. These methodologies, along with other established synthetic routes for quinazolines, could be adapted for the synthesis of 4-(4-Phenoxyphenyl)-2-phenylquinazoline.
Several studies have reported detailed molecular structure analyses of analogous quinazoline derivatives using techniques like X-ray crystallography. For instance, the crystal structures of compounds such as 4-methylsulfanyl-2-phenylquinazoline [], diafenthiuron [], and (R)- and (S)-2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane [] have been elucidated. These studies provide valuable information about bond lengths, angles, and conformations, which can be extrapolated to understand the structural characteristics of 4-(4-Phenoxyphenyl)-2-phenylquinazoline.
One study highlighted the anticancer activity of (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one (HBPT), a thiazolidinone compound containing a 4-phenoxyphenyl moiety []. HBPT demonstrated potent cytotoxicity against U87MG human glioblastoma cells by acting as a microtubule-depolymerizing agent, leading to cell cycle arrest and apoptosis.
Another study revealed that 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which share structural similarities with the compound of interest, exhibited significant cytotoxic activity against various cancer cell lines []. These compounds induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents. These findings underscore the potential of quinazoline derivatives, including 4-(4-Phenoxyphenyl)-2-phenylquinazoline, as promising candidates for anticancer drug development.
Despite the lack of specific data for 4-(4-Phenoxyphenyl)-2-phenylquinazoline, the antiviral activity of related quinazoline derivatives has been reported. One study demonstrated that a series of hydrophilic 2,3-substituted quinazolinones, 4-oxo-2-phenylquinazoline-3(4H)-carboximidamide (Qg) and 4-oxo-2-phenylquinazoline-3(4H)-carboxamide (Qu), exhibited anti-HIV-1 activity []. These compounds inhibited HIV entry into receptor cells with low cytotoxicity, indicating their potential as antiviral agents. This finding suggests that exploring the antiviral properties of 4-(4-Phenoxyphenyl)-2-phenylquinazoline, particularly against HIV, could be a promising research avenue.
While the specific antibacterial and antifungal activity of 4-(4-Phenoxyphenyl)-2-phenylquinazoline is unknown, research on related quinazoline derivatives highlights their potential in this area. One study found that a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones displayed antibacterial activity against both Gram-positive and Gram-negative bacteria []. These compounds were particularly effective against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents.
Another study demonstrated the potent antibacterial and antifungal activities of a series of 3-{4-[3-chloro-2-(substituted phenyl)-4-oxoazetidin-1yl]phenyl}-6-bromo-2-phenylquinazoline-4-one derivatives []. These compounds exhibited significant inhibition against various bacterial and fungal strains, suggesting their potential for developing novel antimicrobial agents.
Although not explicitly studied for 4-(4-Phenoxyphenyl)-2-phenylquinazoline, the inhibition of mitochondrial complex I has been observed with a related quinazoline derivative. Research has identified 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) as a potent and specific inhibitor of mitochondrial complex I []. EVP4593 effectively reduced mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. It also induced the release of reactive oxygen species at the flavin site of complex I. These findings suggest that investigating the interaction of 4-(4-Phenoxyphenyl)-2-phenylquinazoline with mitochondrial complex I could be a worthwhile research direction, particularly for its potential therapeutic implications.
While no direct evidence exists for the induction of NAD(P)H quinone oxidoreductase 1 (NQO1) by 4-(4-Phenoxyphenyl)-2-phenylquinazoline, a study demonstrated the potent NQO1 inducing activity of a series of novel 2-phenylquinazoline-4-amine derivatives []. These compounds, structurally similar to the compound of interest, exhibited concentration-dependent inducer activity, with some displaying potencies in the low- or sub-micromolar range. This finding suggests that investigating the potential of 4-(4-Phenoxyphenyl)-2-phenylquinazoline as an NQO1 inducer could be a valuable research avenue, especially considering the role of NQO1 in cellular defense against oxidative stress and carcinogenesis.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: